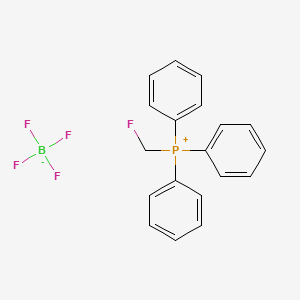

(Fluoromethyl)triphenylphosphonium tetrafluoroborate

Description

Properties

IUPAC Name |

fluoromethyl(triphenyl)phosphanium;tetrafluoroborate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FP.BF4/c20-16-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;2-1(3,4)5/h1-15H,16H2;/q+1;-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTWRLIQGHGHSEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C1=CC=C(C=C1)[P+](CF)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BF5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

(Fluoromethyl)triphenylphosphonium tetrafluoroborate can be synthesized through the reaction of triphenylphosphine with fluoromethyl iodide in the presence of a base, followed by the addition of tetrafluoroboric acid. The reaction typically proceeds under inert gas conditions (nitrogen or argon) and at low temperatures (2-8°C) to prevent decomposition .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(Fluoromethyl)triphenylphosphonium tetrafluoroborate undergoes various types of reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions to introduce the fluoromethyl group into organic molecules.

Oxidation and Reduction Reactions: It can be involved in redox reactions, particularly in the presence of strong oxidizing or reducing agents.

Common Reagents and Conditions

Common reagents used with this compound include bases like sodium hydride or potassium tert-butoxide, and solvents such as dichloromethane or ethyl ether. Reactions are typically carried out under inert gas conditions to prevent moisture and oxygen from affecting the reaction .

Major Products Formed

The major products formed from reactions involving this compound are fluoroalkylated derivatives of various organic compounds, including alcohols, phenols, and carboxylic acids .

Scientific Research Applications

Organic Synthesis

FMTP serves as a versatile reagent for introducing fluoromethyl groups into organic molecules. This modification can significantly alter the chemical properties and biological activities of compounds, making FMTP valuable in the synthesis of:

- Fluoroalkylated derivatives : These compounds are important in pharmaceuticals and agrochemicals due to their enhanced lipophilicity and metabolic stability.

- Biologically active molecules : FMTP is used in synthesizing compounds with potential therapeutic effects, including anticancer agents .

Medicinal Chemistry

FMTP has been investigated for its role in drug development, particularly as a prodrug that hydrolyzes to produce an active form capable of interacting with biological targets. Its primary mechanism involves binding to estrogen receptors, which can inhibit estrogen signaling pathways, making it a candidate for hormone-related therapies.

Imaging Applications

The compound has also been explored as a precursor for radiolabeled compounds used in positron emission tomography (PET). By labeling FMTP with fluorine-18, it enables non-invasive imaging of biological processes, particularly useful in monitoring thyroid diseases and cancer therapies .

Industrial Applications

FMTP is utilized in the production of specialty chemicals and materials. Its applications include:

- Electrolytes for lithium-ion batteries : Research indicates that tetrafluoroborate salts can enhance the cyclic stability and performance of lithium-ion batteries under high voltage conditions. The incorporation of FMTP into battery electrolytes can improve their electrochemical properties significantly .

- Advanced materials : The compound's unique properties allow it to be used in developing polymers and other advanced materials with tailored functionalities .

Case Study 1: Fluoroalkylation Reactions

In a study focusing on fluoroalkylation reactions, FMTP was employed to synthesize various fluoroalkylated alcohols and phenols. The results demonstrated that products exhibited improved stability and reactivity compared to their non-fluorinated counterparts. This was attributed to the electron-withdrawing effect of the fluoromethyl group.

Case Study 2: PET Imaging

A recent investigation into the use of FMTP labeled with fluorine-18 showed promising results in PET imaging for cancer diagnosis. The study highlighted how such tracers could effectively visualize metabolic processes associated with tumor growth, aiding in early diagnosis and treatment planning .

Mechanism of Action

The mechanism of action of (Fluoromethyl)triphenylphosphonium tetrafluoroborate involves the transfer of the fluoromethyl group to target molecules. This transfer is facilitated by the phosphonium group, which acts as a leaving group, allowing the fluoromethyl group to be introduced into the target molecule. The molecular targets and pathways involved depend on the specific reaction and the nature of the target molecule .

Comparison with Similar Compounds

Comparison with Similar Phosphonium Salts

Structural and Functional Analogues

Triphenylphosphonium Bromide

- Chemical Formula : $ \text{Ph}_3\text{P}^+ \text{Br}^- $.

- Comparison :

- Reactivity : Unlike (fluoromethyl)triphenylphosphonium tetrafluoroborate, the bromide variant lacks fluorinated substituents, limiting its utility in fluorination reactions.

- Counterion Effects : The $ \text{BF}4^- $ anion in the fluoromethyl derivative enhances solubility in polar aprotic solvents (e.g., acetonitrile) compared to bromide, which is less stable under acidic conditions .

- Yield : In α-amidoalkylation reactions, the tetrafluoroborate salt achieves 84% yield, whereas substituting $ \text{BF}4^- $ with $ \text{Br}^- $ reduces yields to 49% under similar conditions .

Tris(3-Chlorophenyl)phosphonium Tetrafluoroborate

- Chemical Formula : $ \text{(3-Cl-Ph)}3\text{P}^+ \text{BF}4^- $.

- Comparison: Electronic Effects: The electron-withdrawing chlorine substituents increase the electrophilicity of the phosphonium center, altering reaction kinetics. Applications: While both compounds are used in N-protected aminoalkylphosphonium syntheses, the fluoromethyl variant is preferred for fluorinated product formation .

1-Carbethoxycyclopropyltriphenylphosphonium Tetrafluoroborate (Fuchs Reagent)

- CAS : 52186-89-5.

- Comparison :

- Functionality : Fuchs reagent contains a cyclopropane ring, enabling unique cyclopropanation reactions. In contrast, the fluoromethyl derivative specializes in fluoromethylidene ylide generation for fluoroalkene synthesis .

- Reaction Scope : The fluoromethyl compound’s reactivity is tailored for fluorinated Wittig intermediates, whereas Fuchs reagent is used in cyclopropane ring-opening reactions .

Reaction Performance and Conditions

Temperature and Catalyst Requirements

- Key Insight : The fluoromethyl derivative achieves higher yields at moderate temperatures due to the stabilizing $ \text{BF}_4^- $ counterion and the fluoromethyl group’s electron-withdrawing effect, which enhances electrophilicity .

Nucleophilic Substitution

- Fluoromethyl Derivative : Reacts with aldehydes to form fluorinated alkenes via Wittig olefination. For example, trifluoroacetic acid catalysis generates fluoromethyl ketones .

- tert-Butyldicyclohexylphosphonium BF₄⁻ : Prefers palladium-catalyzed coupling reactions due to its bulky tert-butyl group, which sterically hinders Wittig reactivity .

Counterion and Solubility Effects

- Tetrafluoroborate ($ \text{BF}_4^- $) :

- Hexafluorophosphate ($ \text{PF}6^- $) :

Fluoromethyl Derivative

Comparative Advantages

| Compound | Fluorination Capability | Thermal Stability | Solubility in CH₃CN |

|---|---|---|---|

| (Fluoromethyl)triphenylphosphonium BF₄⁻ | High | Moderate | High |

| Triphenylphosphonium Br⁻ | None | Low | Moderate |

| tert-Butyldicyclohexylphosphonium BF₄⁻ | None | High | Low |

Biological Activity

(Fluoromethyl)triphenylphosphonium tetrafluoroborate (FMTP) is a phosphonium salt that has garnered attention in various fields, particularly in medicinal chemistry and agrochemistry. Its unique structural properties allow it to act as a versatile building block for the synthesis of biologically active compounds. This article delves into the biological activity of FMTP, exploring its mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

FMTP is characterized by its triphenylphosphonium core, which is modified with a fluoromethyl group. This modification enhances its metabolic stability and lipophilicity, making it an attractive candidate for drug design. The general structure can be represented as follows:

The biological activity of FMTP is largely attributed to its ability to act as a bioisosteric substitute for various functional groups in pharmacologically relevant molecules. The fluoromethyl moiety can influence the binding affinity and selectivity of compounds towards their biological targets. Research indicates that the introduction of fluorine can enhance the potency of inhibitors against specific enzymes, such as histone deacetylases (HDACs) and other therapeutic targets.

1. Anticancer Activity

FMTP has been investigated for its potential anticancer properties. Studies have shown that compounds derived from FMTP exhibit significant cytotoxicity against various cancer cell lines. For instance, a derivative of FMTP demonstrated an IC50 value in the low micromolar range against human prostate cancer cells (DU145), indicating promising anticancer activity .

2. Antimicrobial Properties

In addition to its anticancer potential, FMTP derivatives have been evaluated for antimicrobial activity. The incorporation of fluorinated groups has been linked to enhanced membrane permeability and increased efficacy against resistant bacterial strains . This suggests that FMTP could be utilized in developing new antimicrobial agents.

3. Imaging Applications

FMTP has also been explored as a precursor for radiolabeled compounds used in positron emission tomography (PET). The ability to label FMTP with fluorine-18 allows for non-invasive imaging of biological processes in vivo, particularly in studies involving the sodium/iodide symporter (NIS) . This application is crucial for monitoring thyroid diseases and cancer therapy.

Case Studies

Research Findings

Recent research highlights the importance of fluorination in enhancing the biological activity of compounds derived from FMTP. For example, modifications that increase the degree of fluorination have been correlated with improved potency against various biological targets . The stability conferred by the phosphonium structure also plays a critical role in maintaining the bioactivity of these compounds.

Q & A

Q. What are the common synthetic routes for preparing (fluoromethyl)triphenylphosphonium tetrafluoroborate, and how do reaction conditions influence yield?

this compound is typically synthesized via radical addition of triphenylphosphine to fluoromethyl precursors under controlled conditions. The use of non-coordinating anions like BF₄⁻ improves reaction efficiency, as demonstrated in Wittig-type olefination reactions . Key parameters include:

- Counter-ion selection : BF₄⁻ enhances stability and reactivity of the phosphonium salt.

- Initiators : 1,1′-Azobis(cyclohexanecarbonitrile) is effective for radical-mediated pathways.

- Temperature : Reactions often proceed at 50–80°C to balance kinetics and decomposition risks .

Q. What safety protocols are critical when handling this compound in the lab?

The compound is classified under GHS as causing severe skin/eye damage (Category 1C) and acute oral toxicity (Category 4). Essential precautions include:

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.

- Storage : Keep in airtight containers away from moisture and incompatible reagents (e.g., strong acids) .

Q. Which analytical techniques are most reliable for characterizing this compound?

Q. How does the BF₄⁻ counter-ion affect the reactivity of this phosphonium salt in fluoromethylation reactions?

The BF₄⁻ anion minimizes ion-pairing effects, enhancing the electrophilicity of the fluoromethyl group. This is critical in Wittig reactions, where the ylide intermediate reacts efficiently with carbonyl compounds to form fluoroalkenes .

Q. What solvents are optimal for reactions involving this reagent, and how does solubility impact experimental design?

Polar aprotic solvents (e.g., CH₂Cl₂, acetonitrile) are preferred due to the salt’s moderate solubility (~50–100 mg/mL). Low solubility in ethers or hydrocarbons necessitates pre-dissolution before use in heterogeneous systems .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress side reactions during fluoromethyl ylide generation?

Q. What electrochemical applications leverage this compound, and what mechanistic insights exist?

Electrochemical α-methoxylation followed by displacement with this reagent enables synthesis of α-aminoalkylidenebisphosphonates. Key steps include:

- Mediator selection : NaCl in methanol facilitates methoxy-group displacement.

- Voltage optimization : Controlled potentials (~1.5–2.0 V) prevent over-oxidation .

Q. How should researchers address contradictory solubility data for this compound in different solvent systems?

- Data validation : Cross-reference conductometric and viscometric measurements (e.g., in propylene carbonate) to resolve discrepancies.

- Error analysis : Use IUPAC guidelines to assess precision thresholds for solubility studies .

Q. What strategies enable the use of this reagent in asymmetric synthesis or chiral ylide generation?

Q. How can side reactions (e.g., hydrolysis or radical recombination) be minimized in radical-mediated applications?

Q. What thermodynamic data (e.g., ΔH, ΔS) are available for reactions involving this compound, and how reliable are they?

Limited data exist, but IUPAC-compiled solubility parameters (e.g., in PC–diethyl carbonate mixtures) provide foundational insights. Experimental uncertainties (±5–10%) highlight the need for calorimetric validation .

Q. How do photochemical conditions alter the reactivity of this compound?

UV irradiation at room temperature accelerates ylide formation without thermal degradation. This method is particularly effective in dihydrofuran syntheses .

Q. What solid-state structural features explain the stability of this phosphonium salt?

Single-crystal X-ray studies reveal tight ion pairing between the fluoromethyltriphenylphosphonium cation and BF₄⁻, with intermolecular C–H⋯F interactions enhancing lattice stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.